molecular formula C22H21N5O B13369602 2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine

2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13369602
M. Wt: 371.4 g/mol
InChI Key: XGNZRPOYNHBTQT-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that features a unique combination of chromene, pyridine, and triazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the preparation of the chromene and triazolopyrimidine intermediates. The chromene moiety can be synthesized through a cyclization reaction involving 2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl acetic acid . The triazolopyrimidine core is often prepared via a condensation reaction between appropriate pyridine and triazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromene moiety can yield chromanones, while nucleophilic substitution at the triazolopyrimidine ring can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine apart is its unique combination of structural motifs, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H21N5O

Molecular Weight

371.4 g/mol

IUPAC Name

2-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H21N5O/c1-22(2)9-5-17-13-15(3-4-19(17)28-22)14-20-25-21-24-12-8-18(27(21)26-20)16-6-10-23-11-7-16/h3-4,6-8,10-13H,5,9,14H2,1-2H3

InChI Key

XGNZRPOYNHBTQT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CC3=NN4C(=CC=NC4=N3)C5=CC=NC=C5)C

Origin of Product

United States

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